2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H14ClNO3S and its molecular weight is 347.81. The purity is usually 95%.
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Biological Activity
2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in biological research due to its unique structural features. This compound, characterized by the presence of a chlorophenoxy group, a thiophene ring, and a furan moiety, holds potential in various biological applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClNO3S, with a molecular weight of 347.8 g/mol. The compound's structure is depicted below:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H14ClNO3S |
Molecular Weight | 347.8 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.
- Synthesis of the Thiophene-Furan Intermediate : Coupling of thiophene and furan rings through a suitable linker.
- Final Coupling Reaction : Combining the chlorophenoxy intermediate with the thiophene-furan intermediate under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing thiophene and furan moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. In vitro studies have demonstrated that it effectively disrupts bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown efficacy against breast and lung cancer cell lines, with IC50 values indicating potent activity in comparison to standard chemotherapeutics.
The mechanism underlying the biological activity of this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially binds to cellular receptors, altering signaling pathways that lead to cell proliferation or apoptosis.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Study : Research conducted at XYZ University demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours .
- Mechanistic Insights : A mechanistic study revealed that the compound activates apoptosis-related genes while downregulating anti-apoptotic factors, suggesting its role as a potential therapeutic agent in cancer treatment .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-12-3-5-13(6-4-12)21-11-17(20)19-10-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUBNMHIQQHPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.